molecular formula C34H35NO7 B563806 N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide CAS No. 62744-13-2

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide

Cat. No. B563806
CAS RN: 62744-13-2
M. Wt: 569.654
InChI Key: XAWJFWMHGPGGEK-UHFFFAOYSA-N
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Description

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide, also known as N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide, is a useful research compound. Its molecular formula is C34H35NO7 and its molecular weight is 569.654. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide is involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, which are important intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines (Raju, 2008). Similarly, it is involved in the total synthesis of (±)-cherylline and corgoine through quinonoid intermediates (Kametani et al., 1975).

Metabolism Studies

The compound also plays a role in metabolism studies. For example, research on N-Benzylphenethylamines, which include compounds like N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide, focuses on understanding their metabolism in various biological systems, such as rats and human liver microsomes (Šuláková et al., 2021).

Computational Analysis

The compound is also used in computational quantitative structure-activity relationship (QSAR) analysis. This includes evaluating its cytotoxicity and understanding its structure-activity relationships (Coleman et al., 2003).

Polymer Chemistry

In polymer chemistry, derivatives of this compound have been used in the synthesis of novel trisubstituted ethylenes, specifically in the preparation and styrene copolymerization of 2-methoxyethyl phenylcyanoacrylates (Baily et al., 2021).

Modulation of Na+ Channels

It also has applications in neuropharmacology, specifically in the modulation of Na+ channels in neuronal cells. This includes studying compounds containing the N-benzyl 2-amino-3-methoxypropionamide unit, which is structurally similar to N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide (King et al., 2012).

Luminescent Properties in Coordination Compounds

The compound is also significant in the study of luminescent properties of coordination compounds. This involves the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds and exploring the influence of substituents on their photophysical properties (Sivakumar et al., 2010).

properties

IUPAC Name

ethyl [5-[2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethylamino]-2-oxoethyl]-2-phenylmethoxyphenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO7/c1-3-39-34(37)42-32-21-28(15-17-30(32)41-24-27-12-8-5-9-13-27)22-33(36)35-19-18-25-14-16-29(31(20-25)38-2)40-23-26-10-6-4-7-11-26/h4-17,20-21H,3,18-19,22-24H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWJFWMHGPGGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=CC(=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675690
Record name 2-(Benzyloxy)-5-[2-({2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}amino)-2-oxoethyl]phenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide

CAS RN

62744-13-2
Record name 2-(Benzyloxy)-5-[2-({2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}amino)-2-oxoethyl]phenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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